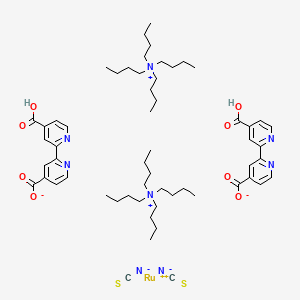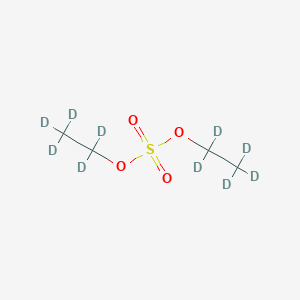
Diethyl sulfate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl sulfate-d10 is a deuterated form of diethyl sulfate, an organosulfur compound with the formula (C2D5O)2SO2. It is a colorless, oily liquid that is toxic, combustible, and likely carcinogenic. This compound is used primarily as an ethylating agent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl sulfate-d10 can be synthesized through a two-step process starting from chlorosulfuric acid and deuterated ethanol (C2D5OH). The reaction proceeds as follows:
- Chlorosulfuric acid reacts with deuterated ethanol to form deuterated ethyl sulfate and hydrogen chloride:
ClSO3H+C2D5OH→C2D5OSO3H+HCl
- The resulting deuterated ethyl sulfate is then heated with sodium sulfate, leading to a redistribution reaction:
2C2D5OSO3H+Na2SO4→(C2D5O)2SO2+2NaHSO4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl sulfate-d10 undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as an ethylating agent, transferring ethyl groups to nucleophiles.
Hydrolysis: It hydrolyzes readily in the presence of water, forming deuterated ethanol and deuterated ethyl sulfate.
Common Reagents and Conditions
Nucleophiles: this compound reacts with nucleophiles such as sodium phenoxide, potassium iodide, and sodium acetate.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Ethyl Ethers: Reaction with phenoxides forms ethyl ethers.
Ethyl Iodide: Reaction with potassium iodide forms ethyl iodide.
Ethyl Esters: Reaction with carboxylates forms ethyl esters.
Applications De Recherche Scientifique
Diethyl sulfate-d10 is used in various scientific research applications, including:
Chemistry: As an ethylating agent, it is used in the synthesis of ethylated compounds.
Biology: It is used in mutagenesis studies to induce mutations in genetic material.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
Diethyl sulfate-d10 exerts its effects through alkylation, transferring ethyl groups to nucleophilic sites on molecules. This process involves the formation of a positively charged ethyl group that reacts with nucleophiles, leading to the formation of ethylated products. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules, which can result in mutations and other chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Sulfate: Another alkylating agent with similar properties but uses methyl groups instead of ethyl groups.
Diethyl Sulfite: Similar in structure but has different reactivity and applications.
Uniqueness
Diethyl sulfate-d10 is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, making it easier to track and analyze the compound in various chemical and biological systems.
Propriétés
Numéro CAS |
96617-81-1 |
|---|---|
Formule moléculaire |
C4H10O4S |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) sulfate |
InChI |
InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clé InChI |
DENRZWYUOJLTMF-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCOS(=O)(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


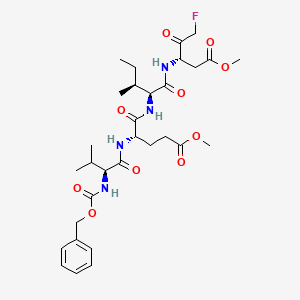

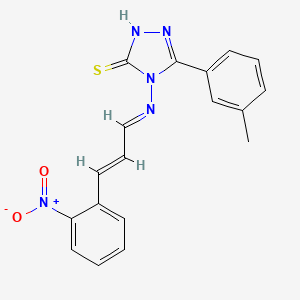
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
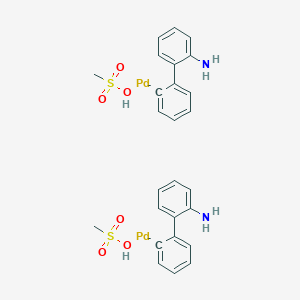
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
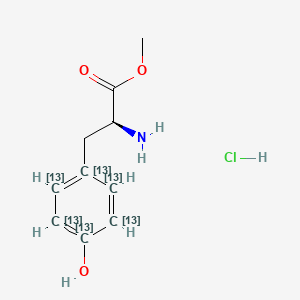
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
azolidine-2-carboxylic acid](/img/structure/B12055228.png)
